molecular formula C15H16N2O3S B2723807 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide CAS No. 892857-66-8

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

Cat. No. B2723807
M. Wt: 304.36
InChI Key: XMRXWDVHHPOPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that this product is intended for research use only2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide”. However, similar compounds have been synthesized through various methods34.



Molecular Structure Analysis

The molecular structure of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide” is not readily available. However, related compounds have been analyzed56.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide”. However, similar compounds have been used in various chemical reactions76.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide” are not readily available. However, related compounds have been analyzed31.


Scientific Research Applications

Synthesis and Antioxidant Studies

N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system have been synthesized and evaluated for their antioxidant activities. Many compounds within this series showed significant radical scavenging activity, suggesting their potential as templates for further development into biologically active compounds (Ahmad et al., 2012).

Antitumor Agents

Benzothiazole derivatives, including N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide, have been synthesized and shown to possess selective cytotoxicity against tumorigenic cell lines. These findings indicate their potential as potent antitumor agents (Yoshida et al., 2005).

Antibacterial and Antifungal Studies

A novel series of heterocyclic compounds has been synthesized and characterized, showing antibacterial and antifungal activities against various pathogens. This suggests the potential of these compounds, including benzothiazole derivatives, in developing new antimicrobial agents (Patel et al., 2015).

Cytotoxic and Antimicrobial Activities

Benzothiazole derivatives, including cyclohexanecarboxamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Some compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects against bacterial and fungal growth (Nam et al., 2010).

Antioxidant and Antibacterial Activities

Triazoloquinazoline derivatives synthesized from benzothiazoles have shown antioxidant and antibacterial activities, with some compounds being highly effective. These findings suggest the possibility of further structural modifications to enhance their pharmacological activities (Gadhave et al., 2020).

Safety And Hazards

There is no specific safety and hazard information available for “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide”. However, it’s important to handle all chemical compounds with care and appropriate safety measures8.


Future Directions

The future directions for the study and application of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide” are not readily available. However, related compounds have been studied for their potential applications3.


Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14(9-4-2-1-3-5-9)17-15-16-10-6-11-12(20-8-19-11)7-13(10)21-15/h6-7,9H,1-5,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRXWDVHHPOPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide

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